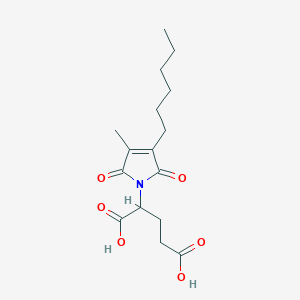
3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H15BrN4O3 and its molecular weight is 475.302. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- A study by Maftei et al. (2013) synthesized natural product analogs containing a 1,2,4-oxadiazole ring, which were then tested for antitumor activity. One compound exhibited potent antitumor properties with an IC50 value of approximately 9.4 µM (Maftei et al., 2013).
- Another research by Zhou et al. (2013) indicated that quinazoline-2,4-diones have significant inhibitory effects on the growth of various human tumor cell lines, suggesting their potential as antitumor agents (Zhou et al., 2013).
Antimicrobial Activity
- Gupta et al. (2008) synthesized several quinazoline derivatives and evaluated their antibacterial and antifungal activities, finding that some compounds showed better antibacterial than antifungal activities (Gupta et al., 2008).
Analgesic and Anti-inflammatory Activities
- Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety and evaluated them for analgesic and anti-inflammatory activities, with several derivatives showing potent effects (Dewangan et al., 2016).
Novel Synthesis Methods
- Rasal and Yadav (2016) developed a novel and efficient CO2-mediated synthesis method for quinazoline-2,4-dione, which is notable for its efficiency and environmental friendliness (Rasal & Yadav, 2016).
Chemosensor Applications
- Jung et al. (2015) developed a Hg2+-benzo[g]quinazoline-2,4-(1H,3H)-dione complex as a fluorescent chemosensor for thymidine nucleotides, demonstrating high selectivity and sensitivity (Jung et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves the synthesis of the oxadiazole ring, followed by the synthesis of the quinazoline ring, and finally the attachment of the benzyl group to the quinazoline ring.", "Starting Materials": [ "3-bromobenzoic acid", "hydrazine hydrate", "acetic anhydride", "4-chloro-3-nitrobenzoic acid", "ethyl acetoacetate", "2-nitrobenzaldehyde", "aniline", "benzyl bromide", "sodium hydroxide", "sulfuric acid", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid by reacting 3-bromobenzoic acid with hydrazine hydrate and acetic anhydride in ethanol", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid with sulfuric acid and methanol", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester with 4-chloro-3-nitrobenzoic acid and sodium hydroxide in ethanol", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative with hydrazine hydrate in ethanol", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide acetic acid salt by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide with acetic acid in diethyl ether", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide acetic acid salt ethyl ester by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide acetic acid salt with ethyl acetoacetate and acetic acid in ethanol", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide acetic acid salt ethyl ester quinazoline derivative by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide acetic acid salt ethyl ester with 2-nitrobenzaldehyde and sulfuric acid in ethanol", "Synthesis of 3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide acetic acid salt ethyl ester quinazoline derivative with aniline and benzyl bromide in ethanol" ] } | |
CAS-Nummer |
1358438-23-9 |
Molekularformel |
C23H15BrN4O3 |
Molekulargewicht |
475.302 |
IUPAC-Name |
3-benzyl-7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H15BrN4O3/c24-17-8-4-7-15(11-17)20-26-21(31-27-20)16-9-10-18-19(12-16)25-23(30)28(22(18)29)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,25,30) |
InChI-Schlüssel |
HFQCRBJNQAFGCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Br)NC2=O |
Löslichkeit |
soluble |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2434221.png)
![5-chloro-2-fluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2434222.png)
![N-cycloheptyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide](/img/structure/B2434225.png)
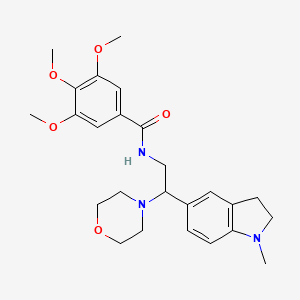
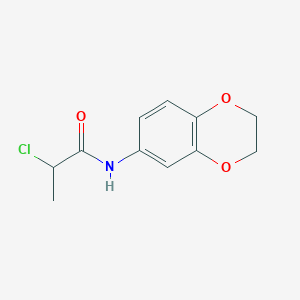

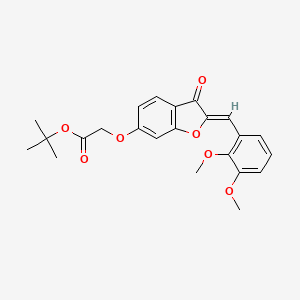
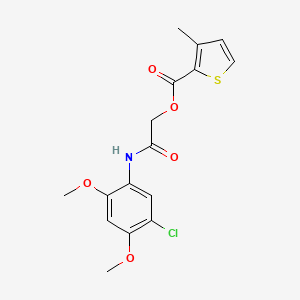

![Ethyl 4-((4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2434233.png)
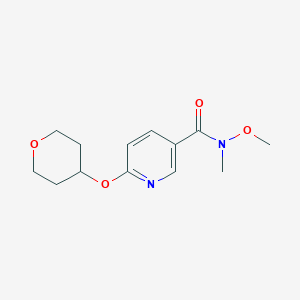
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2434237.png)
![Methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2434239.png)
